JWH 309 was developed by John W. Huffman at Clemson University as part of research into cannabinoid receptors and their interactions with various chemical compounds. It is classified as a synthetic cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors in the endocannabinoid system. This classification places JWH 309 alongside other well-known synthetic cannabinoids, which have been associated with both recreational use and potential medical applications.
The synthesis of JWH 309 typically involves several steps, utilizing readily available chemical precursors. The general synthetic route includes:
Technical details regarding specific reaction conditions, catalysts, and purification methods can vary but generally involve standard organic chemistry techniques such as chromatography for purification and characterization via nuclear magnetic resonance spectroscopy and mass spectrometry .
JWH 309 has a molecular formula of C23H25NO, indicating it contains 23 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound's structure features an indole ring fused with a naphthoyl moiety, which is characteristic of many synthetic cannabinoids.
The precise three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography if available .
JWH 309 undergoes various chemical reactions typical of synthetic cannabinoids. These include:
JWH 309 acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors:
The pharmacodynamics involve complex signaling pathways that may include inhibition of adenylate cyclase activity and modulation of ion channels .
JWH 309 has been utilized primarily in research settings to study cannabinoid receptor interactions and their physiological effects. Its applications include:
Research into synthetic cannabinoids like JWH 309 continues to evolve, revealing both their complexities and potential benefits within medical science.
Synthetic Cannabinoid Receptor Agonists (SCRAs) represent a diverse class of novel psychoactive substances designed to interact with the human endocannabinoid system. Unlike phytocannabinoids such as Δ9-tetrahydrocannabinol (Δ9-THC), which are partial agonists of cannabinoid receptors, most SCRAs function as full agonists at both CB1 and CB2 receptors. This results in significantly higher binding affinities (often in the nanomolar range) and greater functional efficacy compared to plant-derived cannabinoids [2] [4]. SCRAs were originally developed as research tools to probe the structure and function of cannabinoid receptors and elucidate the complexities of the endocannabinoid system. Chemically, they encompass multiple structural classes including naphthoylindoles, bicyclic cannabinoids, and naphthoylpyrroles, each with distinct pharmacophores that influence receptor binding and functional activity [5] [7].
The naphthoylpyrrole class of SCRAs emerged from seminal research by Dr. John W. Huffman at Clemson University in the early 2000s. Huffman's team systematically explored the structure-activity relationships (SAR) of cannabinoid receptor ligands by modifying the core structures of known aminoalkylindole cannabinoids like WIN 55,212-2. Their innovative approach involved replacing the indole ring with a pyrrole scaffold while retaining the naphthoyl group critical for receptor interaction. This strategic modification generated novel compounds that maintained potent binding to CB1 and CB2 receptors and produced classical cannabimimetic effects in vivo [5] [6]. The naphthoylpyrrole series was specifically developed to test hypotheses about the pharmacophore requirements for cannabinoid receptor binding, particularly the spatial orientation of the "tail" and "linked" components relative to the core heterocyclic structure [1] [5].
JWH-309 (chemical name: naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone) was first synthesized and characterized in 2006 as part of Huffman's systematic investigation into pyrrole-based cannabinoids. It was developed specifically to examine the nature of ligand binding to the CB1 receptor and published in a landmark study describing 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles as high-affinity ligands for cannabinoid receptors [1]. Chemically, JWH-309 belongs to the naphthoylpyrrole subclass of SCRAs, characterized by a pentyl chain attached to the nitrogen atom of the pyrrole ring and a naphthoyl group attached at the 3-position. Its molecular formula is C₃₀H₂₇NO, with a molar mass of 417.552 g·mol⁻¹ [1] [8]. Within the broader SCRA classification, it shares structural similarities with earlier naphthoylpyrroles such as JWH-030 and JWH-145 but features a distinct substitution pattern with dual naphthalene rings that influence its receptor binding profile [3].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2